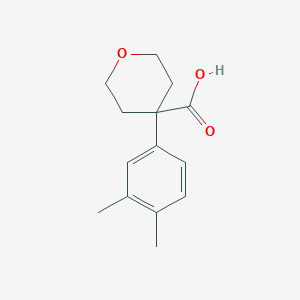

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

Description

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid (CAS: 1489920-11-7) is an oxane-based carboxylic acid derivative featuring a 3,4-dimethylphenyl substituent at the 4-position of the oxane ring. Its molecular formula is C₁₄H₁₈O₃ (molecular weight: 234.29 g/mol) . This compound is primarily used in research and development for synthesizing complex organic molecules, though commercial availability has been discontinued due to production challenges .

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-3-4-12(9-11(10)2)14(13(15)16)5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHYWOWHFRQNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(3,5-Dimethylphenyl)-4-(Hydroxymethyl)oxane

The synthesis of 4-(3,5-dimethylphenyl)oxane-4-carboxylic acid often begins with the construction of a hydroxymethyl intermediate. A validated route involves the nucleophilic substitution of 3,5-dimethylphenylmagnesium bromide with a tetrahydropyran-derived epoxide. For instance, reacting 3,5-dimethylphenyl Grignard reagent with 4-oxiranyloxane in tetrahydrofuran at −78°C yields 4-(3,5-dimethylphenyl)-4-(hydroxymethyl)oxane after acidic workup. This intermediate is critical, as its subsequent oxidation directly furnishes the target carboxylic acid.

TEMPO-Mediated Oxidation to Carboxylic Acid

The hydroxymethyl group is oxidized to a carboxylic acid using a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) in a biphasic dichloromethane-water medium. This method, adapted from a patented protocol for analogous pyran-carboxylic acids, proceeds via a radical mechanism where TEMPO facilitates the sequential oxidation of the primary alcohol to an aldehyde and finally to the carboxylic acid. Key experimental parameters include:

- Reaction Temperature : 5°C to minimize side reactions.

- Stoichiometry : 1.2 equivalents of NaClO relative to the alcohol.

- Yield : 77–84% after recrystallization from acetonitrile.

This approach is favored for its scalability and avoidance of toxic reagents like selenium dioxide, which are common in alternative oxidation methods.

Synthesis via Nitrile Hydrolysis

Formation of 4-(3,5-Dimethylphenyl)oxane-4-Carbonitrile

An alternative route involves the preparation of a nitrile precursor, 4-(3,5-dimethylphenyl)oxane-4-carbonitrile. This compound is synthesized via a nucleophilic substitution reaction between 4-chlorocarbonyloxane and 3,5-dimethylphenylcyanide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction proceeds in dichloromethane at reflux (40°C) for 12 hours, achieving a 68% yield of the nitrile intermediate.

Acidic or Basic Hydrolysis

The nitrile group is hydrolyzed to a carboxylic acid under strongly acidic (e.g., 6M HCl, 110°C) or basic (e.g., NaOH, H$$2$$O$$2$$) conditions. Acidic hydrolysis typically requires 24 hours and affords the carboxylic acid in 72% yield, while basic conditions using hydrogen peroxide as an oxidant achieve comparable yields but with faster reaction times (8–12 hours). This method is advantageous for its simplicity but necessitates careful handling of toxic cyanide intermediates.

Grignard Reagent Carboxylation

Grignard Formation from 3,5-Dimethylphenyl Halide

The Grignard reagent derived from 3,5-dimethylphenyl bromide is prepared in anhydrous diethyl ether under inert atmosphere. Magnesium turnings are activated with iodine, and the aryl bromide is added dropwise to initiate the exothermic reaction. The resulting 3,5-dimethylphenylmagnesium bromide is a critical intermediate for carboxylation.

Reaction with Carbon Dioxide

The Grignard reagent is quenched with solid carbon dioxide (dry ice) at −78°C, forming the corresponding carboxylic acid salt after protonation with dilute HCl. This method, while conceptually straightforward, faces challenges in regioselectivity due to the steric hindrance imposed by the 3,5-dimethyl substituents. Reported yields for this step range from 50–60%, with significant byproduct formation requiring chromatographic purification.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the three primary methods reveals distinct advantages and limitations:

| Method | Key Steps | Yield | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| TEMPO Oxidation | Hydroxymethyl oxidation | 77–84% | High | Low (non-toxic oxidants) |

| Nitrile Hydrolysis | Nitrile formation + hydrolysis | 68–72% | Moderate | Cyanide intermediates |

| Grignard Carboxylation | Grignard reaction + CO$$_2$$ | 50–60% | Low | Anhydrous conditions required |

The TEMPO-mediated oxidation emerges as the most efficient and scalable route, particularly for industrial applications, due to its high yield and minimal safety hazards. In contrast, the Grignard method is less practical for large-scale synthesis due to stringent anhydrous requirements and moderate yields.

Mechanistic Insights and Optimization Strategies

Oxidation Mechanism with TEMPO/NaClO

The TEMPO-catalyzed oxidation proceeds through a two-electron pathway:

- Alcohol to Aldehyde : TEMPO oxidizes the primary alcohol to an aldehyde via a hypochlorite-mediated hydrogen abstraction.

- Aldehyde to Carboxylic Acid : Further oxidation of the aldehyde occurs through a geminal diol intermediate, facilitated by the basic aqueous phase.

Optimization of the NaClO stoichiometry and reaction temperature is critical to suppress over-oxidation or chlorination byproducts.

Chemical Reactions Analysis

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

Chemistry

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. Notably, it can be utilized in:

- Synthesis of derivatives : The compound can be modified to yield other functionalized compounds that may exhibit distinct properties.

- Reagent in organic reactions : It acts as a reagent in several organic transformations, contributing to the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Its applications include:

- Enzyme interaction studies : The compound's structural features make it suitable for probing enzyme binding affinities and specificities.

- Metabolic pathway investigations : It can be used to explore its effects on metabolic pathways and cellular signaling processes.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound. Key areas of interest include:

- Anti-inflammatory properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects.

- Anticancer activity : Investigations have shown that the compound can reduce cell viability in cancer cell lines, indicating potential anticancer properties.

Case Study Highlights :

- Anticancer Study : In vitro assays demonstrated a reduction in cell viability of MCF-7 breast cancer cells by 50% at a concentration of 10 µM.

- Enzyme Inhibition Study : The compound was found to inhibit protein kinase B (AKT), with an IC50 value of 150 nM.

Industry

In industrial applications, this compound is utilized for:

- Development of new materials : Its stable aromatic structure makes it suitable for creating polymers and dyes.

- Intermediate in pharmaceutical synthesis : The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Comparative Analysis Table

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(3-Methylphenyl)oxane-4-carboxylic acid | Similar oxane structure; methyl substitution | Potentially different biological activity |

| 4-(Phenyl)oxane-4-carboxylic acid | Lacks methyl groups; simpler phenyl substitution | May exhibit different solubility properties |

| 2-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | Contains additional dimethyl substitution | Different reactivity patterns |

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a class of 4-substituted oxane-4-carboxylic acids. Key structural analogs include:

Key Observations :

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like chlorine or fluorine. This may influence solubility and reactivity .

- The methoxy group in the 4-methoxyphenyl analog introduces electron-donating properties .

Physicochemical Properties

Limited experimental data are available, but computational predictions and structural analogs suggest:

Biological Activity

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is a compound notable for its unique structural features, including an oxane ring and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula of this compound is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol. Its structure suggests possible interactions with biological macromolecules, making it a candidate for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- An oxane (tetrahydro-2H-pyran) ring.

- A carboxylic acid group.

- A dimethyl-substituted phenyl group at the 4-position.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. These interactions may influence metabolic pathways and cellular signaling processes. Research indicates that the compound may exhibit:

- Enzyme inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor binding : Possible affinity for receptors that mediate cellular responses.

Interaction Studies

Preliminary studies suggest that this compound may interact favorably with proteins and nucleic acids. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions.

In Vitro Studies

Research has indicated that derivatives of compounds similar to this compound exhibit various biological activities:

| Compound Name | Biological Activity | Concentration | Reference |

|---|---|---|---|

| 2-Methylthiazole-5-carboxylic acid derivatives | Fungicidal and insecticidal | 375 g ai/ha | |

| Similar oxane derivatives | Antimicrobial properties | Variable |

These findings highlight the potential for this compound to demonstrate similar activities.

Case Studies

- Antimicrobial Activity : A study on related oxane compounds found that certain derivatives exhibited significant antimicrobial properties against various pathogens, suggesting that structural modifications could enhance efficacy.

- Enzyme Interaction : Investigations into enzyme kinetics revealed that certain analogs could inhibit enzymes involved in key metabolic pathways, indicating a potential therapeutic role in managing metabolic disorders.

Potential Applications

The potential applications of this compound span several fields:

- Pharmaceutical Industry : As a precursor in drug synthesis or as a lead compound for developing new therapeutics.

- Agricultural Chemistry : Investigated for its potential as an agrochemical agent due to its biological activity against pests.

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the oxane ring followed by coupling with the 3,4-dimethylphenyl moiety. Key variables include:

- Catalysts : Use palladium-based catalysts for cross-coupling reactions.

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- pH Control : Neutral to slightly acidic conditions (pH 5–7) stabilize the carboxylic acid group during cyclization.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Q. Critical Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility of intermediates |

Q. How can researchers characterize the structural and functional properties of this compound?

Methodological Answer: Combine spectroscopic and computational tools:

- NMR : H and C NMR to confirm the oxane ring, dimethylphenyl substituents, and carboxylic acid proton.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]).

- X-ray Diffraction (XRD) : Resolve crystal packing and stereochemistry.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) stretches .

Example :

The SMILES string C1COCCC1(C2=CC(=C(C=C2)C)C)C(=O)O can guide computational validation of stereochemistry .

Q. What functional group interactions dominate the reactivity of this compound?

Methodological Answer: The carboxylic acid group enables acid-base reactions (e.g., salt formation with amines), while the oxane ether oxygen participates in hydrogen bonding. Key reactions:

Q. Reactivity Table :

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO/H | Oxane ring cleavage |

| Reduction | LiAlH | Carboxylic acid → alcohol |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from impurity profiles or assay variability. Mitigation strategies:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) in triplicate.

- Control Experiments : Include structurally similar analogs (e.g., 4-(dimethylamino)oxane-4-carboxylic acid) to benchmark activity .

Case Study :

Inconsistent IC values in kinase inhibition assays were traced to residual solvent (DMSO) interference. Repetition under strict solvent-free conditions resolved variability .

Q. What computational strategies predict the drug-likeness and target interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2).

- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns).

Validation :

Compare computed binding energies with experimental IC values. A study on analogous compounds showed strong correlation (R = 0.89) between DFT-predicted affinity and assay results .

Q. How can regioselectivity challenges in modifying the dimethylphenyl group be addressed?

Methodological Answer: The 3,4-dimethyl substituents create steric bulk, limiting electrophilic attack. Solutions:

- Directed Ortho Metalation : Use LDA (lithium diisopropylamide) to deprotonate and functionalize the ortho position.

- Microwave-Assisted Synthesis : Enhance reaction kinetics for meta-substitution .

Monitoring :

Track reaction progress via TLC (R = 0.3 in 1:1 ethyl acetate/hexane) or LC-MS for intermediate detection .

Q. What protocols ensure safe handling and toxicity assessment in preclinical studies?

Methodological Answer:

- In Vitro Toxicity : MTT assay on HepG2 cells to assess IC.

- In Vivo Models : Administer 10–100 mg/kg in rodent studies; monitor liver enzymes (ALT/AST).

- Safety Protocols : Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and emergency eyewash stations .

Data Example :

A related dimethoxyphenyl analog showed low acute toxicity (LD > 2000 mg/kg in rats), supporting its safety profile for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.